
4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” is a chemical compound. It is related to the class of compounds known as piperidine derivatives . Piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCC(CC1)(CN)CCN1C(C)C . The empirical formula is C11H24N2 and the molecular weight is 184.32 .
Scientific Research Applications
Synthesis and Structural Analysis
Enaminone Structures : Research into enaminones, compounds related to the synthetic pathway that might involve similar structures to "4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzamide," has shown the synthesis and structural analysis of new enaminones. These studies are critical for understanding the chemical behavior and potential applications of related compounds in synthetic organic chemistry (Brbot-Šaranović et al., 2000).
Chiral Side Chains in Polymers : The use of isopropyl-substituted side chains, as seen in the structure of "this compound," has been explored for inducing chiral properties in polymers. This research highlights the potential for developing materials with specific optical properties, contributing to areas like material science and drug development (Yokoyama et al., 2015).
Potential Biological Activities
Antibacterial and Antimicrobial Properties : Research into similar compounds has shown activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. For instance, studies on new acylthiourea derivatives related to benzamide structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the therapeutic potential of such compounds (Limban et al., 2011).
Anti-proliferative Agents : The synthesis and evaluation of quinuclidinone derivatives, which share a similar synthetic interest with "this compound," have shown potential as anti-cancer agents. These studies contribute to the ongoing search for new therapeutic molecules in oncology (Soni et al., 2015).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzamide”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-ethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-15-5-7-17(8-6-15)18(21)19-13-16-9-11-20(12-10-16)14(2)3/h5-8,14,16H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQODCKCWPSPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

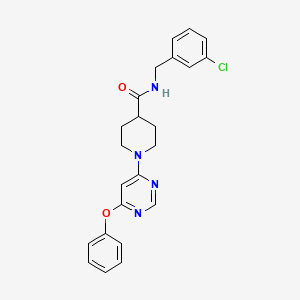
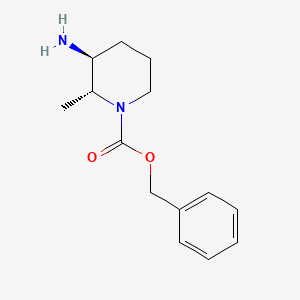


![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2674899.png)
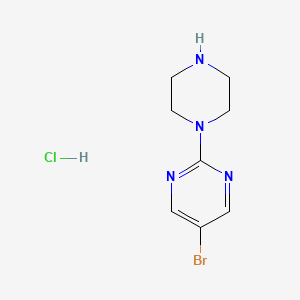
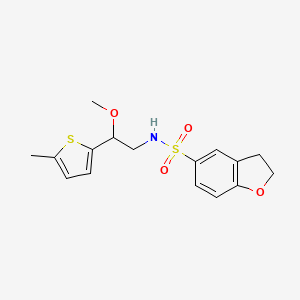
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
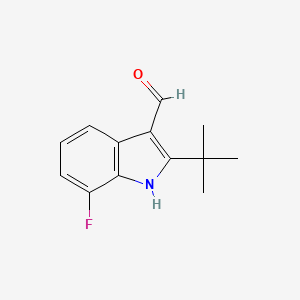

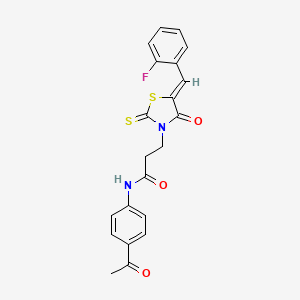
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2674913.png)